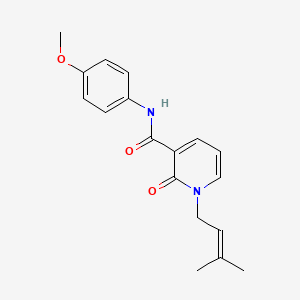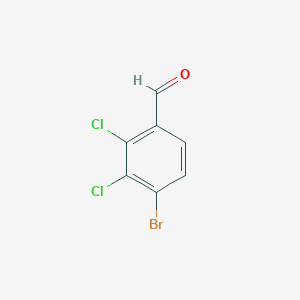![molecular formula C16H13ClN2O5 B2790629 {[4-(Methoxycarbonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate CAS No. 878567-56-7](/img/structure/B2790629.png)
{[4-(Methoxycarbonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[4-(Methoxycarbonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate is a complex organic compound. It belongs to a class of chemical compounds known for their diverse applications in various fields such as chemistry, biology, medicine, and industry. The structure of this compound is characterized by a combination of functional groups that lend it unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of {[4-(Methoxycarbonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate involves several steps:
Preparation of Starting Materials: : The synthesis begins with the preparation of key starting materials, including 4-(Methoxycarbonyl)aniline and 2-chloropyridine-3-carboxylic acid.
Formation of the Carbamoyl Intermediate: : The next step involves the reaction of 4-(Methoxycarbonyl)aniline with a suitable carbamoylating agent, such as phosgene or a carbonyldiimidazole, under controlled conditions to form the carbamoyl intermediate.
Coupling Reaction: : The carbamoyl intermediate is then reacted with 2-chloropyridine-3-carboxylic acid in the presence of a coupling reagent, such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), to yield the final product.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. Industrial processes often involve optimized reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Automated equipment and advanced purification techniques, like recrystallization and chromatography, are employed to produce the compound in bulk quantities.
Analyse Des Réactions Chimiques
Types of Reactions: {[4-(Methoxycarbonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: : The compound can undergo oxidation reactions in the presence of oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: : Reduction reactions can be performed using reducing agents, resulting in the reduction of certain functional groups within the molecule.
Substitution: : The compound is capable of undergoing substitution reactions, particularly nucleophilic substitution, due to the presence of the chloro group.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include:
Oxidizing Agents: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Nucleophiles: : Sodium hydroxide (NaOH), sodium methoxide (NaOMe)
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: : Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: : Reduced compounds with hydrogenated functional groups.
Substitution: : Substituted derivatives where the chloro group is replaced by other nucleophiles.
Applications De Recherche Scientifique
{[4-(Methoxycarbonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate has a wide range of scientific research applications, including:
Chemistry: : Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: : Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: : Investigated for its pharmacological properties and potential therapeutic applications.
Industry: : Utilized in the production of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of {[4-(Methoxycarbonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound's effects are mediated by its ability to bind to and modulate the activity of enzymes, receptors, or other biomolecules. This interaction can lead to various biochemical and physiological responses, depending on the context of its use.
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, {[4-(Methoxycarbonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate is unique due to its specific combination of functional groups and structural features. Similar compounds include:
{[4-(Methoxycarbonyl)phenyl]carbamoyl}methyl 2-bromopyridine-3-carboxylate: : Shares a similar core structure but has a bromine atom instead of a chlorine atom.
{[4-(Methoxycarbonyl)phenyl]carbamoyl}methyl 2-fluoropyridine-3-carboxylate: : Contains a fluorine atom in place of the chlorine atom.
{[4-(Methoxycarbonyl)phenyl]carbamoyl}methyl 2-iodopyridine-3-carboxylate: : Features an iodine atom instead of a chlorine atom.
Each of these compounds exhibits distinct chemical and physical properties due to the different halogen atoms, influencing their reactivity and applications.
Propriétés
IUPAC Name |
[2-(4-methoxycarbonylanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O5/c1-23-15(21)10-4-6-11(7-5-10)19-13(20)9-24-16(22)12-3-2-8-18-14(12)17/h2-8H,9H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBYHUIOLKGBPIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)COC(=O)C2=C(N=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide](/img/structure/B2790550.png)

![N'-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N-(3-methylbutyl)ethanediamide](/img/structure/B2790552.png)


![2-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarboxamide](/img/structure/B2790559.png)
![1-[4-methyl-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidine-5-carbonyl]-2,3-dihydro-1H-indole](/img/structure/B2790560.png)
![1-cyclopentanecarbonyl-3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine](/img/structure/B2790563.png)
![2-{[1-(3-chloro-4-fluorobenzenesulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole](/img/structure/B2790564.png)

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)furan-2-carboxamide](/img/structure/B2790567.png)
